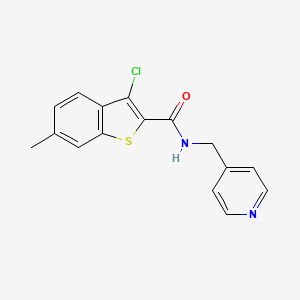

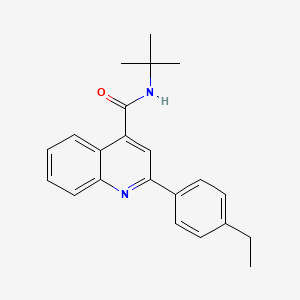

![molecular formula C15H14N2 B5585134 2-(4-ethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B5585134.png)

2-(4-ethylphenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including derivatives similar to 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, has been extensively explored. Notably, a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine under microwave irradiation in ethylene glycol has been demonstrated as an efficient method for synthesizing imidazo[1,2-a]pyridin-2-one derivatives (Tu et al., 2007). Additionally, Cu-catalyzed synthesis employing ethyl tertiary amines as carbon sources presents another method for producing 3-formyl imidazo[1,2-a]pyridines under aerobic oxidative conditions (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, is crucial for understanding their properties and reactivity. Hirshfeld surface analysis and crystal structure studies of related imidazo[1,2-a]pyridine derivatives reveal specific inclinations between substituent phenyl rings and the imidazole mean planes, indicating the significance of molecular geometry in their chemical behavior (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions, contributing to their broad utility in synthetic chemistry. For example, one-pot syntheses from 2-aminopyridines and acetophenones via the Ortoleva-King reaction have been established, showcasing the compounds' versatility in forming different derivatives with a range of functionalities (Stasyuk et al., 2012).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, including 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' applicability in different research contexts. Studies on substituent effects on fluorescent properties of imidazo[1,2-a]pyridine-based compounds reveal how structural modifications can alter their physical characteristics (Tomoda et al., 1999).

Chemical Properties Analysis

The chemical properties of 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, such as reactivity, stability under different conditions, and interactions with other molecules, are central to its scientific relevance. The compound's participation in cascade reactions, C-H functionalization, and its behavior as a versatile architecture for stable N-heterocyclic carbenes highlight its chemical versatility and potential in various synthetic applications (Yu et al., 2018).

Aplicaciones Científicas De Investigación

Pharmaceutical Development and Medicinal Chemistry

Imidazo[1,2-a]pyridine-based compounds, including derivatives like 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, play a significant role in pharmaceutical development. A study by Kwong et al. (2019) highlights their importance in treatments of heart and circulatory failures, with many derivatives under development for pharmaceutical uses. They have potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, relevant in treating conditions like Alzheimer's disease (Kwong et al., 2019).

Bioactivity and Therapeutic Potential

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad range of applications in medicinal chemistry. They exhibit various activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. This scaffold is also present in several marketed preparations, such as zolimidine and zolpidem, indicating its significance in therapeutic agent development. Research efforts focus on structural modifications of this scaffold to discover and develop novel therapeutic agents (Deep et al., 2016).

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridines are synthesized using various methods, including reactions under microwave irradiation, as demonstrated by Tu et al. (2007). These methods facilitate the creation of novel derivatives, expanding the scope of their chemical and biological properties (Tu et al., 2007). Another significant aspect is the synthesis of imidazo[1,2-a]pyridine derivatives under mild conditions using readily available substrates, which is crucial for pharmaceutical applications (Ravi & Adimurthy, 2017).

Application in Fluorescence and Probing

A fascinating application of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent dyes and probes. Kovalska et al. (2006) have studied the spectral-luminescent properties of these compounds, particularly in the presence of nucleic acids and proteins, highlighting their potential in biochemical sensing and imaging applications (Kovalska et al., 2006).

Anticancer Applications

Imidazo[1,2-a]pyridines have shown promise as anticancer agents. Goel et al. (2016) compiled results on the anticancer activities of this system, indicating its potential in inhibiting various cancer-related enzymes and cell lines. Some derivatives are under clinical trials, underscoring the importance of this scaffold in cancer therapy (Goel, Luxami, & Paul, 2016).

Propiedades

IUPAC Name |

2-(4-ethylphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-12-6-8-13(9-7-12)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJAVEBZKQQCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)

![6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)

![5-phenyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585116.png)

![4-[(2,5-dimethyl-3-thienyl)sulfonyl]morpholine](/img/structure/B5585119.png)

![(2-furylmethyl){4-[(4-methoxyphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5585138.png)

![2-{1-(2-methylphenyl)-5-[2-(1-methylpiperidin-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5585163.png)